KRAS inhibitor-22
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Overview
Description
KRAS inhibitor-22 is a small molecule compound designed to target and inhibit the activity of the KRAS protein, which is a small GTPase involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . This compound specifically targets mutant forms of KRAS, thereby offering a potential therapeutic approach for cancers driven by these mutations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KRAS inhibitor-22 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce various substituents that enhance the compound’s binding affinity and selectivity for KRAS. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and identity of the final product .
Chemical Reactions Analysis
Types of Reactions: KRAS inhibitor-22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s activity and selectivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties. These derivatives are often tested for their efficacy in inhibiting KRAS and their potential as therapeutic agents .
Scientific Research Applications
KRAS inhibitor-22 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of KRAS inhibitors and to develop new analogs with improved properties.
Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS in cell signaling and cancer progression.
Medicine: Tested in preclinical and clinical studies as a potential therapeutic agent for cancers driven by KRAS mutations.
Mechanism of Action
KRAS inhibitor-22 exerts its effects by binding to the KRAS protein in its inactive form, thereby preventing its activation and subsequent signaling. The compound specifically targets the switch II pocket of KRAS, which is critical for its interaction with guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). By locking KRAS in its inactive state, this compound effectively blocks downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
KRAS inhibitor-22 can be compared with other similar compounds, such as:
Sotorasib: A KRAS G12C inhibitor that has shown efficacy in non-small cell lung cancer.
Adagrasib: Another KRAS G12C inhibitor with promising results in clinical trials.
MRTX849: A KRAS G12C inhibitor under investigation for its potential in various cancers.
Uniqueness of this compound: this compound is unique in its ability to target multiple KRAS mutations, not just the G12C variant. This broader specificity makes it a versatile tool for studying KRAS biology and a potential therapeutic agent for a wider range of KRAS-driven cancers .
Properties
Molecular Formula |
C23H21ClF4N2O5 |
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Molecular Weight |
516.9 g/mol |
IUPAC Name |
(3S)-1-(5-chloro-2-methoxybenzoyl)-N-[2-oxo-3-(2,3,5,6-tetrafluorophenoxy)propyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C23H21ClF4N2O5/c1-34-18-5-4-13(24)7-15(18)23(33)30-6-2-3-12(10-30)22(32)29-9-14(31)11-35-21-19(27)16(25)8-17(26)20(21)28/h4-5,7-8,12H,2-3,6,9-11H2,1H3,(H,29,32)/t12-/m0/s1 |
InChI Key |
RJCMMQRYZAOCME-LBPRGKRZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC[C@@H](C2)C(=O)NCC(=O)COC3=C(C(=CC(=C3F)F)F)F |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)C(=O)NCC(=O)COC3=C(C(=CC(=C3F)F)F)F |
Origin of Product |
United States |
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